N-Demethylencainide is a chemical compound primarily recognized for its role in pharmacology, particularly as an antiarrhythmic agent. It is derived from encainide, which is used to treat certain types of cardiac arrhythmias. The compound's structure and properties make it significant in both clinical and research settings.
N-Demethylencainide is synthesized from encainide through various chemical processes. Encainide itself is a derivative of the local anesthetic procaine, which highlights the compound's connection to anesthetic and antiarrhythmic drug development.
N-Demethylencainide is classified as a Class IC antiarrhythmic agent. This classification indicates its mechanism of action in stabilizing cardiac membranes and preventing abnormal electrical activity in the heart.
The synthesis of N-Demethylencainide typically involves the demethylation of encainide. This can be achieved through various methods, including:
The choice of method often depends on desired yield, purity, and scalability. Chemical demethylation methods may provide higher yields but can introduce impurities, while biological methods may offer cleaner products but require more complex conditions.
N-Demethylencainide has a molecular formula of and a molecular weight of approximately 260.35 g/mol. The compound features a piperidine ring structure similar to that of encainide but lacks one methyl group.
The structural modifications compared to encainide are crucial for its pharmacological properties, influencing both efficacy and safety profiles.
N-Demethylencainide participates in several chemical reactions pertinent to its functionality as an antiarrhythmic agent:
Understanding these reactions is essential for predicting the behavior of N-Demethylencainide in biological systems and optimizing its therapeutic use.
N-Demethylencainide acts primarily by blocking sodium channels in cardiac cells. This action stabilizes the cardiac membrane potential, reducing excitability and conduction velocity in cardiac tissues.
Research indicates that N-Demethylencainide has a high affinity for sodium channels during their inactive state, which is crucial for its effectiveness in controlling arrhythmias. Studies have shown that it can prolong the refractory period in cardiac tissues, thereby preventing reentrant circuits that lead to arrhythmias.
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm purity and structural integrity during synthesis.
N-Demethylencainide is primarily used in research related to cardiology and pharmacology. Its applications include:
Encainide (4-methoxy-N-[2-(1-methyl-2-piperidin-1-ylethyl)phenyl]benzamide) is a class IC antiarrhythmic agent according to the Vaughan-Williams classification system. Class IC agents are characterized by their potent inhibition of voltage-gated cardiac sodium channels (Naᵥ1.5), resulting in a pronounced slowing of phase 0 depolarization in cardiac myocytes. This translates to significant depression of conduction velocity within the atria, ventricles, and His-Purkinje system. Unlike class IA antiarrhythmics, class IC agents like encainide exert minimal effect on the duration of the action potential or the effective refractory period (ERP) and exhibit negligible impact on ventricular repolarization (QT interval prolongation) [3] [4] [7].
Encainide shares core structural features with other class IC drugs like flecainide and propafenone: a lipophilic aromatic ring system (4-methoxybenzamide) linked via an amide bond to a basic amine moiety (1-methyl-2-piperidinoethylbenzene). This structure facilitates interaction with the sodium channel pore [4] [5] [8]. Its mechanism involves slow association and dissociation kinetics with the inactivated state of the sodium channel, leading to substantial use-dependent blockade, particularly at faster heart rates [3] [7].
Table 1: Key Class IC Antiarrhythmics and Comparative Features
Compound | Chemical Structure Core | Primary Target | Major Active Metabolites |
---|---|---|---|
Encainide | 4-Methoxybenzamide + substituted ethylpiperidine | Voltage-gated Na⁺ channel (Naᵥ1.5) | ODE, MODE, NDE |
Flecainide | Benzamide trifluoroethoxy + piperidine | Voltage-gated Na⁺ channel (Naᵥ1.5) | None significant |
Propafenone | Hydroxypropiophenone + alkylamino side chain | Voltage-gated Na⁺ channel (Naᵥ1.5) | 5-Hydroxypropafenone, N-depropylpropafenone |
Encainide undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) system, exhibiting a clinically significant genetic polymorphism governed by the same genetic factors determining debrisoquine 4-hydroxylation (CYP2D6 isozyme activity). This results in two distinct phenotypic populations: Extensive Metabolizers (EMs, ~90% of Caucasians) and Poor Metabolizers (PMs, ~8-10% of Caucasians) [1] [9].
N-Demethylation: Forms N-desmethyl encainide (NDE or N-Demethylencainide), likely mediated by CYP3A4 and potentially other isoforms, though this pathway is quantitatively less significant than O-demethylation in EMs [1] [9].EMs exhibit low oral bioavailability of encainide (~25-30%) due to extensive first-pass metabolism. Systemic clearance is high (~1.8 L/min), and the elimination half-life (t½) of the parent drug is short (~1.5-3.5 hours). Crucially, plasma concentrations of the metabolites ODE and MODE far exceed those of the parent drug during chronic therapy in EMs. These metabolites are pharmacologically active and contribute significantly to the overall antiarrhythmic effect [1] [9].
Pathways in Poor Metabolizers (PMs):
Table 2: Encainide Metabolism: Comparison of Extensive (EM) and Poor (PM) Metabolizer Phenotypes
Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
---|---|---|
CYP2D6 Activity | Normal | Deficient |
Major Metabolic Pathways | O-Demethylation (→ ODE) → 3-O-Methylation (→ MODE); N-Demethylation (→ NDE) | N-Demethylation (→ NDE); Minimal O-Demethylation |
Oral Bioavailability (Parent) | ~25-30% | ~80-90% |
Parent Elimination Half-life (t½) | ~1.5 - 3.5 hours | ~8 - 11 hours |
Systemic Clearance (Parent) | ~1.8 L/min | ~0.2 L/min |
Relative Plasma Levels (Chronic) | ODE >> MODE > Encainide; NDE present | Encainide >> NDE > ODE; MODE absent |
Primary Active Species | ODE, MODE | Encainide |
N-Demethylencainide (NDE, Nor-encainide) is formed by the oxidative removal of the N-methyl group from the piperidine ring of encainide. Its chemical structure is 4-methoxy-N-[2-(2-piperidin-1-ylethyl)phenyl]benzamide [5] [8] [9].
Formation and Pharmacokinetics:NDE formation occurs via N-demethylation, primarily mediated by hepatic cytochrome P450 enzymes. Evidence suggests CYP3A4 is a likely contributor, although the exact isoforms involved are less definitively characterized than for the CYP2D6-mediated O-demethylation. Unlike ODE and MODE, the formation of NDE does not exhibit the same pronounced CYP2D6-dependent polymorphism. Both EMs and PMs form NDE, and the extent of this pathway appears relatively similar between the two phenotypes. Consequently, NDE plasma concentrations are detectable in both groups, although absolute levels are lower than ODE/MODE in EMs and lower than parent encainide in PMs [1] [9]. NDE itself undergoes further metabolism, likely involving oxidation and conjugation, before renal and biliary excretion.
Pharmacological Activity:NDE retains sodium channel blocking (class IC) activity, although its potency is significantly lower than that of the parent drug encainide or the major metabolites ODE and MODE. In vitro electrophysiological studies and animal models of arrhythmia demonstrate that NDE possesses antiarrhythmic properties, but its intrinsic potency is estimated to be considerably less than ODE or MODE [2] [6]. For example, studies in canine models showed that while ODE and MODE were highly effective in suppressing ouabain-induced and coronary ligation-induced ventricular arrhythmias at relatively low doses, NDE required higher concentrations to achieve comparable effects [2]. Its contribution to the overall antiarrhythmic effect of encainide therapy is therefore considered minor relative to ODE and MODE in EMs. In PMs, while NDE is present, the high concentrations of the parent encainide are the primary drivers of efficacy [1] [9].
Electrophysiological Effects:Like encainide, ODE, and MODE, NDE exerts its effects primarily through voltage-gated sodium channel blockade. This results in:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7